molecular formula C17H17NO3 B14252319 N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide CAS No. 477337-38-5

N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide

Cat. No.: B14252319
CAS No.: 477337-38-5
M. Wt: 283.32 g/mol
InChI Key: ZKKNVHDBCGCUHG-UHFFFAOYSA-N
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Description

N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide is a compound that belongs to the benzofuran class of organic compounds. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Ethyl and Hydroxy Groups: The ethyl and hydroxy groups can be introduced through selective alkylation and hydroxylation reactions. These reactions often require specific reagents and conditions to ensure the desired substitution pattern.

    Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the benzofuran derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert the benzofuran ring into a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of benzofuran-2-one derivatives, while reduction can yield more saturated benzofuran derivatives.

Scientific Research Applications

N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both ethyl and hydroxy groups on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological properties.

Properties

CAS No.

477337-38-5

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(3-ethyl-5-hydroxy-2,3-dihydro-1-benzofuran-2-yl)benzamide

InChI

InChI=1S/C17H17NO3/c1-2-13-14-10-12(19)8-9-15(14)21-17(13)18-16(20)11-6-4-3-5-7-11/h3-10,13,17,19H,2H2,1H3,(H,18,20)

InChI Key

ZKKNVHDBCGCUHG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(OC2=C1C=C(C=C2)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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